4-(4-Bromo-2-fluorophenyl)morpholine
Overview
Description
4-(4-Bromo-2-fluorophenyl)morpholine is an organic compound with the molecular formula C10H11BrFNO. It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Bromo-2-fluorophenyl)morpholine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted phenylmorpholines.
Oxidation: N-oxides of this compound.
Reduction: Dehalogenated derivatives of this compound.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in studies investigating the biological activity of morpholine derivatives.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-chlorophenyl)morpholine
- 4-(4-Bromo-2-methylphenyl)morpholine
- 4-(4-Bromo-2-nitrophenyl)morpholine
Uniqueness
4-(4-Bromo-2-fluorophenyl)morpholine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance the compound’s reactivity and biological activity compared to similar compounds with different substituents. The fluorine atom, in particular, can influence the compound’s electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJHWZLMLYPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464118 | |
Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513068-89-8 | |
Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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